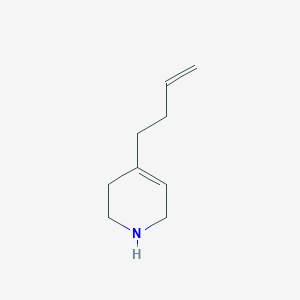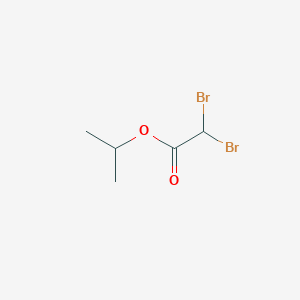
Chromium;terbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium;terbium is a compound that combines the properties of chromium and terbium, two elements with unique characteristics. Chromium is a transition metal known for its hardness and high melting point, while terbium is a rare-earth metal with significant applications in technology and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of chromium;terbium compounds typically involves the reaction of chromium and terbium salts under controlled conditions. One common method is the solid-phase extraction, where terbium ions are preconcentrated using a solid-phase extraction column and then reacted with chromium salts . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound compounds may involve high-temperature reduction processes, where chromium and terbium oxides are reduced using hydrogen or other reducing agents. This process requires precise control of temperature and atmosphere to prevent oxidation and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Chromium;terbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, chromium can react with oxygen to form a stable oxide layer, while terbium can participate in reactions with dilute acids to produce hydrogen gas and corresponding terbium salts .
Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include dilute acids, such as hydrochloric acid and sulfuric acid, as well as oxidizing agents like potassium permanganate. The reaction conditions, such as temperature, pH, and concentration of reagents, are crucial in determining the outcome of the reactions .
Major Products Formed: The major products formed from the reactions of this compound compounds depend on the specific reaction conditions. For instance, oxidation reactions may produce chromium(III) oxide and terbium oxide, while reduction reactions can yield metallic chromium and terbium .
Aplicaciones Científicas De Investigación
Chromium;terbium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties . In biology and medicine, terbium isotopes are utilized for diagnostic and therapeutic purposes, including cancer treatment . Additionally, these compounds are employed in the development of advanced materials, such as phosphors for lighting and display technologies .
Mecanismo De Acción
The mechanism of action of chromium;terbium compounds involves their interaction with molecular targets and pathways. Chromium, for example, can enhance insulin signaling by affecting effector molecules downstream of the insulin receptor . Terbium, on the other hand, can interact with biological molecules, such as proteins and enzymes, to exert its effects . The combination of these elements in a single compound can result in synergistic effects, enhancing their overall efficacy.
Comparación Con Compuestos Similares
Chromium;terbium compounds can be compared with other similar compounds, such as chromium;gadolinium and chromium;dysprosium. These compounds share some properties with this compound but also have unique characteristics. For instance, gadolinium and dysprosium are also rare-earth metals with applications in technology and medicine, but they differ in their electronic configurations and reactivity . The uniqueness of this compound lies in its specific combination of properties, making it suitable for specialized applications.
Conclusion
This compound is a compound with diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique combination of properties makes it a valuable material for scientific research and technological advancements. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utilization in different domains.
Propiedades
Número CAS |
95771-49-6 |
|---|---|
Fórmula molecular |
Cr2Tb |
Peso molecular |
262.918 g/mol |
Nombre IUPAC |
chromium;terbium |
InChI |
InChI=1S/2Cr.Tb |
Clave InChI |
BIVPYQKCWIHOSU-UHFFFAOYSA-N |
SMILES canónico |
[Cr].[Cr].[Tb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


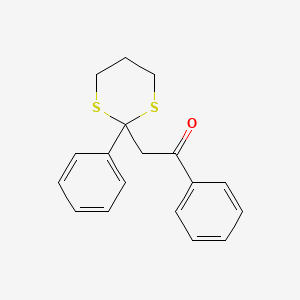
![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
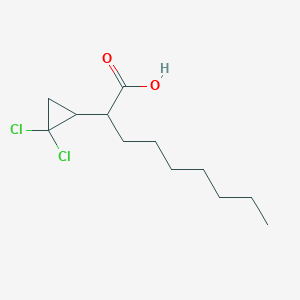
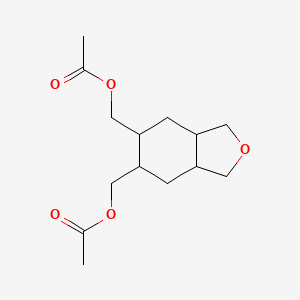
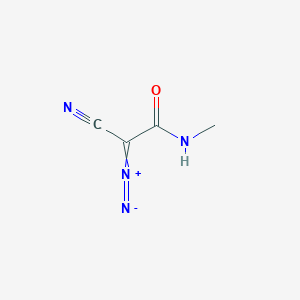
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
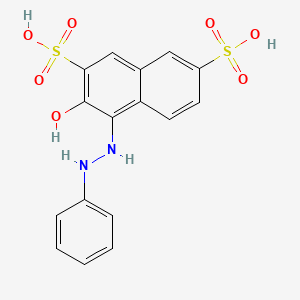
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
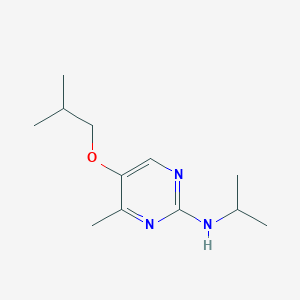
![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)
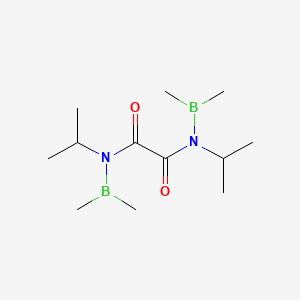
![N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide](/img/structure/B14352214.png)
